molecular formula C23H24FN7O B2430721 6-(4-(4-fluorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 878064-07-4

6-(4-(4-fluorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2430721
CAS RN: 878064-07-4
M. Wt: 433.491
InChI Key: GAAPXXSBEUALNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolopyrimidine derivative, which is a class of compounds known for their diverse biological activities . It contains a piperazine ring, which is often found in pharmaceuticals and is known for its versatility in drug design . The compound also has a fluorophenyl group and a methoxyphenyl group attached, which could potentially influence its biological activity.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a pyrazolopyrimidine core, a piperazine ring, and fluorophenyl and methoxyphenyl groups. These functional groups could potentially interact with biological targets in various ways, influencing the compound’s overall activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. The pyrazolopyrimidine core, the piperazine ring, and the fluorophenyl and methoxyphenyl groups could all potentially participate in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and overall charge could influence properties like solubility, stability, and reactivity .

Scientific Research Applications

Discovery and Design of Dopamine Receptor Agonists

A study highlighted the design of dopaminergic ligands with a focus on partial agonists for dopamine D2 receptors, favoring G protein activation over β-arrestin recruitment. This approach was based on the structural motif of 1,4-disubstituted aromatic piperazines, suggesting potential therapeutic applications in neuropsychiatric disorders. The work demonstrated the strategic incorporation of a pyrazolo[1,5-a]pyridine heterocycle to achieve high-affinity dopamine receptor interactions, paving the way for novel antipsychotic drug development (Möller et al., 2017).

Antipsychotic Potential and Receptor Affinity

Research into conformationally restricted butyrophenones explored derivatives with significant affinity for dopamine and serotonin receptors. This study underscores the importance of the structural relationship between the chemical backbone of compounds like 6-(4-(4-fluorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and their biological activity, suggesting potential as antipsychotic agents based on in vitro receptor affinity and in vivo pharmacological profiles (Raviña et al., 2000).

Synthesis and Bioactivity of Derivatives

Innovative synthetic methods have led to the creation of novel compounds derived from visnaginone and khellinone, demonstrating significant analgesic and anti-inflammatory activities. This research indicates the utility of the core structure found in 6-(4-(4-fluorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine for developing new therapeutic agents with potential COX-2 inhibitory, analgesic, and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Antimicrobial and Antitumor Activities

The chemical framework of 6-(4-(4-fluorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been explored in the context of antimicrobial and antitumor activities. Several studies have synthesized derivatives demonstrating potent cytotoxicity against tumor cell lines and promising antimicrobial properties, indicating the compound's relevance in the development of new therapies for cancer and infectious diseases (Naito et al., 2005).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it’s used. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and evaluation of its potential therapeutic applications .

properties

IUPAC Name

6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN7O/c1-29-22-20(15-25-29)21(26-17-4-3-5-19(14-17)32-2)27-23(28-22)31-12-10-30(11-13-31)18-8-6-16(24)7-9-18/h3-9,14-15H,10-13H2,1-2H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAPXXSBEUALNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)OC)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.